molecular formula C5H14ClNO2 B12329956 3-Aminopentane-1,5-diol hydrochloride CAS No. 1956318-73-2

3-Aminopentane-1,5-diol hydrochloride

Cat. No.: B12329956
CAS No.: 1956318-73-2
M. Wt: 155.62 g/mol
InChI Key: ZIVYFRNSINBJHO-UHFFFAOYSA-N
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Description

3-Aminopentane-1,5-diol hydrochloride: is an organic compound with the molecular formula C5H14ClNO2. It is a derivative of 3-Aminopentane-1,5-diol, where the hydrochloride group is added to enhance its solubility and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multi-step Reaction:

    Alternative Method:

Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under mild to moderate conditions.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Varied substituted products depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Aminopentane-1,5-diol hydrochloride involves its interaction with specific molecular targets, often through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various substrates. The pathways involved typically include nucleophilic attack and subsequent formation of stable intermediates .

Comparison with Similar Compounds

Uniqueness: 3-Aminopentane-1,5-diol hydrochloride is unique due to the presence of both amino and diol functionalities, which confer distinct reactivity and solubility properties. The hydrochloride group further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

1956318-73-2

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62 g/mol

IUPAC Name

3-aminopentane-1,5-diol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c6-5(1-3-7)2-4-8;/h5,7-8H,1-4,6H2;1H

InChI Key

ZIVYFRNSINBJHO-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CCO)N.Cl

Origin of Product

United States

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